Amythiamicin B

Description

isolated from Amycolatopsis

Properties

CAS No. |

156620-48-3 |

|---|---|

Molecular Formula |

C50H53N15O9S6 |

Molecular Weight |

1200.5 g/mol |

IUPAC Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]-2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C50H53N15O9S6/c1-20(2)35-48-61-31(19-79-48)46-57-27(15-76-46)38-23(9-10-24(54-38)45-59-30(18-77-45)42(72)56-26(14-66)50(74)65-11-7-8-32(65)39(51)69)44-58-29(17-75-44)41(71)55-25(12-33(67)52-6)47-64-37(22(5)80-47)43(73)63-36(21(3)4)49-60-28(16-78-49)40(70)53-13-34(68)62-35/h9-10,15-21,25-26,32,35-36,66H,7-8,11-14H2,1-6H3,(H2,51,69)(H,52,67)(H,53,70)(H,55,71)(H,56,72)(H,62,68)(H,63,73) |

InChI Key |

ZVLJONLPGJUTCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amythiamicin B; |

Origin of Product |

United States |

Foundational & Exploratory

Amythiamicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of highly modified cyclic peptides containing thiazole rings and other unusual amino acids.[1] Thiopeptides are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2] this compound, produced by the actinomycete Amycolatopsis sp. strain MI481-42F4, is a subject of significant interest due to its potential as a novel therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | UniProt |

| Molecular Weight | 1200.2549 Da | [4] |

| Appearance | White powder | [3] |

| Solubility | Soluble in methanol, DMSO; slightly soluble in water | [3] |

| UV λmax (MeOH) | 220, 275, 320 (sh) nm | [3] |

Mass Spectrometry Data for this compound

| Ion | m/z | Method | Reference |

| [M+H]⁺ | 1200.2549 | FAB-MS | [4] |

Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus Smith | 0.05 | [3] |

| Staphylococcus aureus 209P | 0.05 | [3] |

| Staphylococcus aureus MS9610 (MRSA) | 0.1 | [3] |

| Bacillus subtilis PCI 219 | 0.025 | [3] |

| Micrococcus luteus PCI 1001 | 0.012 | [3] |

| Enterococcus faecalis | >100 | [5] |

Note: this compound shows no significant activity against Gram-negative bacteria and fungi.[3]

¹H and ¹³C NMR Data for this compound

Detailed ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not fully available in the cited literature. The structural elucidation of amythiamicins A, B, and C was achieved through a combination of chemical degradation and NMR spectral analyses, but the complete spectral data for each compound is not provided in the primary publications.

Experimental Protocols

Fermentation of Amycolatopsis sp. MI481-42F4

Objective: To cultivate Amycolatopsis sp. MI481-42F4 for the production of this compound.

Materials:

-

Amycolatopsis sp. MI481-42F4 culture

-

Seed medium: Glucose 2.0%, Soluble starch 1.0%, Yeast extract 0.5%, Polypeptone 0.5%, Meat extract 0.2%, CaCO₃ 0.2% (pH 7.2 before sterilization)

-

Production medium: Soluble starch 5.0%, Soybean meal 2.0%, Yeast extract 0.2%, NaCl 0.2%, K₂HPO₄ 0.05%, MgSO₄·7H₂O 0.05%, FeSO₄·7H₂O 0.001%, MnSO₄·4-6H₂O 0.001%, ZnSO₄·7H₂O 0.001%, Adekanol LG-109 (antifoaming agent) 0.05% (pH 7.0 before sterilization)

-

Shaker incubator

Protocol:

-

Inoculate a loopful of Amycolatopsis sp. MI481-42F4 from a slant culture into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium.

-

Incubate the seed culture on a rotary shaker at 220 rpm at 28°C for 48 hours.

-

Transfer 5 mL of the seed culture to a 500-mL Erlenmeyer flask containing 100 mL of the production medium.

-

Incubate the production culture on a rotary shaker at 220 rpm at 28°C for 5 to 6 days.

-

Monitor the production of this compound by bioassay against Staphylococcus aureus.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth of Amycolatopsis sp. MI481-42F4

-

Filter aid (e.g., Celite)

-

Acetone

-

Diaion HP-20 resin

-

Methanol

-

Sephadex LH-20 resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

Protocol:

-

Extraction:

-

Harvest the fermentation broth (approximately 10 liters).

-

Add an equal volume of acetone to the broth and stir for 1 hour.

-

Filter the mixture through a bed of filter aid to separate the mycelial cake from the filtrate.

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

-

Adsorption Chromatography:

-

Apply the concentrated aqueous solution to a column of Diaion HP-20 (2 liters).

-

Wash the column with water and then with 50% aqueous methanol.

-

Elute the active fraction with methanol.

-

Concentrate the eluate to dryness to yield a crude powder.

-

-

Gel Filtration Chromatography:

-

Dissolve the crude powder in a small volume of methanol.

-

Apply the solution to a Sephadex LH-20 column (5 x 100 cm) equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Combine the active fractions and concentrate to obtain a semi-purified powder.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the semi-purified powder in methanol.

-

Inject the solution onto a reverse-phase C18 HPLC column.

-

Perform a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% TFA. A typical gradient might be from 20% to 60% acetonitrile over 30 minutes.

-

Monitor the elution at 275 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound as a white powder.

-

Mandatory Visualizations

Caption: Experimental workflow for the production and purification of this compound.

Caption: Proposed mechanism of action of this compound via inhibition of protein synthesis.

Conclusion

This compound represents a promising thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria. The methodologies outlined in this guide provide a framework for its production, isolation, and initial characterization. Further research is warranted to fully elucidate its detailed spectroscopic properties, explore its biosynthetic pathway, and further investigate its mechanism of action to support its potential development as a therapeutic agent in an era of growing antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Amythiamicin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin B is a member of the thiopeptide class of antibiotics, known for their potent activity against Gram-positive bacteria. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound. The structural elucidation, accomplished through a combination of chemical degradation and advanced spectroscopic techniques, is detailed, alongside key quantitative data. Furthermore, this guide presents the complex chemical architecture of this compound, including the stereochemical assignments of its constituent amino acid residues, in a clear and accessible format to support ongoing research and development efforts in the field of antibiotic drug discovery.

Chemical Structure and Properties

This compound is a macrocyclic peptide antibiotic characterized by a highly modified and cross-linked framework. The core structure is comprised of multiple thiazole rings, a substituted pyridine, and a unique seryl-prolyl dipeptide side chain. The systematic IUPAC name for this compound is N-((S)-1-((R)-2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl)-2-((12Z,22Z,42Z,82Z,122Z,7R,11R,18R)-11,18-diisopropyl-85-methyl-7-(2-(methylamino)-2-oxoethyl)-5,9,13,16-tetraoxo-6,10,14,17-tetraaza-1(4,2),2,4,8,12(2,4)-pentathiazola-3(2,3)-piperidinacyclooctadecaphane-36-yl)thiazole-4-carboxamide.[1]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C50H53N15O9S6 | [1] |

| Molecular Weight | 1200.43 g/mol | [1] |

| Exact Mass | 1199.2475 | [1] |

| Elemental Analysis | C, 50.03%; H, 4.45%; N, 17.50%; O, 11.99%; S, 16.02% | [1] |

Stereochemistry

The complex structure of this compound contains multiple chiral centers, the precise stereochemical configuration of which is crucial for its biological activity. The stereochemistry of the amino acid components was determined to be L for both serine and proline residues through chiral High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate.[2] The stereochemical configurations at other chiral centers within the macrocycle have been defined through total synthesis and extensive 2D NMR studies, as reflected in the IUPAC name.

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of chemical and spectroscopic methods.

Experimental Protocols

Acid Hydrolysis and Amino Acid Analysis: The constituent amino acids of this compound were identified by complete acid hydrolysis followed by amino acid analysis.

-

Protocol: A sample of this compound was hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. The resulting hydrolysate was dried and the amino acid composition was determined using an automated amino acid analyzer.

-

Chiral HPLC: The stereochemistry of the serine and proline residues was determined by chiral HPLC analysis of the acid hydrolysate after derivatization.[2]

Spectroscopic Analysis: A suite of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), was pivotal in assembling the complex macrocyclic structure and the side chain.

-

NMR Spectroscopy: 1H and 13C NMR spectra were acquired in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN). Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms within the molecule. The HMBC experiments were particularly crucial for determining the linkages between the various amino acid and thiazole fragments.

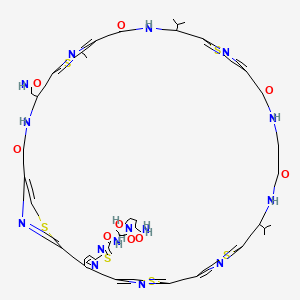

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound, with key stereocenters indicated.

Caption: Chemical structure overview of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. The elucidation of its complex architecture, a testament to modern spectroscopic and chemical methods, provides a solid foundation for further research. A thorough understanding of its structure-activity relationships is paramount for the development of new and effective antibiotics based on the thiopeptide scaffold. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

The Uncharted Path: Elucidating the Biosynthesis of Amythiamicin B in Actinobacteria

For Immediate Release

A Deep Dive into the Hypothetical Biosynthetic Machinery of a Promising Thiopeptide Antibiotic

Shanghai, China – November 19, 2025 – Amythiamicin B, a trisubstituted pyridine thiopeptide antibiotic produced by the actinobacterium Amycolatopsis sp., has demonstrated notable activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of thiopeptide antibiotic biosynthesis to propose a putative pathway for this compound, offering a roadmap for researchers and drug development professionals.

While a definitive, experimentally validated pathway is not yet available, the chemical structure of this compound and established knowledge of similar natural products from actinobacteria allow for the construction of a hypothetical biosynthetic framework. This framework is centered around a ribosomally synthesized and post-translationally modified peptide (RiPP) or a non-ribosomal peptide synthetase (NRPS) assembly line, followed by extensive tailoring reactions.

A Postulated Biosynthetic Route to this compound

The biosynthesis of this compound is hypothesized to commence with a precursor peptide containing serine and cysteine residues, the building blocks for the characteristic thiazole and pyridine rings.[3] The pathway likely involves a series of enzymatic modifications, including cyclodehydrations, dehydrogenations, and potentially the action of cytochrome P450 enzymes for oxidative cross-linking.

Key Hypothetical Stages:

-

Precursor Peptide Synthesis: A precursor peptide is assembled, likely by the ribosome or an NRPS complex. This peptide would contain the specific sequence of amino acids that are later modified to form the core scaffold of this compound.

-

Formation of Thiazoline/Oxazoline Rings: Cysteine and serine/threonine residues within the precursor peptide undergo enzyme-catalyzed cyclodehydration to form thiazoline and oxazoline rings, respectively. This is a hallmark of thiopeptide antibiotic biosynthesis.[3]

-

Dehydrogenation to Thiazole/Oxazole: The intermediate thiazoline/oxazoline rings are subsequently dehydrogenated to form the stable aromatic thiazole and oxazole rings.[3]

-

Pyridine Ring Formation: The central trisubstituted pyridine core is proposed to be formed through a complex series of reactions, possibly involving a hetero-Diels-Alder reaction or other intramolecular cyclizations of modified serine and cysteine residues.[3]

-

Tailoring Modifications: Additional enzymes, potentially including methyltransferases, acyltransferases, and oxidoreductases, would carry out the final tailoring steps to yield the mature this compound molecule.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the biosynthetic pathway of this compound, a series of established experimental methodologies would be required. The following protocols are standard approaches in the field of natural product biosynthesis:

Identification and Annotation of the Biosynthetic Gene Cluster (BGC)

-

Methodology:

-

Genome Sequencing: The genome of the producing strain, Amycolatopsis sp., is sequenced using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome is analyzed with bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[4]

-

Homology Analysis: The predicted genes within the putative this compound cluster are compared to known gene sequences in databases (e.g., NCBI GenBank, MIBiG) to assign putative functions based on homology to enzymes involved in other thiopeptide or NRPS pathways.

-

Gene Inactivation and Heterologous Expression

-

Methodology:

-

Gene Knockout: Key putative genes within the identified BGC (e.g., those predicted to encode the precursor peptide, cyclodehydratases, dehydrogenases, and P450 enzymes) are inactivated using targeted gene disruption techniques, such as CRISPR-Cas9-based editing or homologous recombination.

-

Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the abolition of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire predicted BGC is cloned into a suitable expression vector and introduced into a well-characterized, genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host confirms the identity of the BGC.

-

In Vitro Enzymatic Assays

-

Methodology:

-

Protein Expression and Purification: Individual genes of interest from the BGC are cloned into expression vectors for overexpression in a suitable host (e.g., E. coli). The resulting enzymes are then purified using affinity chromatography.

-

Substrate Synthesis: The predicted substrates for the purified enzymes (e.g., synthetic precursor peptides, pathway intermediates) are chemically synthesized.

-

Activity Assays: The purified enzyme is incubated with its putative substrate and any necessary cofactors (e.g., ATP, NADPH). The reaction products are analyzed by HPLC-MS or NMR spectroscopy to confirm the enzyme's function.

-

Visualizing the Hypothetical Pathway

The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the principles of thiopeptide biosynthesis.

References

- 1. Total synthesis of the thiopeptide antibiotic amythiamicin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Elucidation of the Molecular Target of Amythiamicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin B, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of the molecular target of this compound, focusing on the compelling evidence pointing to the bacterial elongation factor Tu (EF-Tu) as its primary site of action. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. The information presented herein is intended to facilitate further research and development of this compound and other thiopeptide antibiotics as novel therapeutic agents.

Introduction

This compound is a naturally occurring thiopeptide antibiotic isolated from Amycolatopsis sp.[1]. Like other thiopeptides, it possesses a complex macrocyclic structure rich in thiazole rings and dehydroamino acids. While the potent antibacterial activity of the amythiamicin class has been recognized, a detailed understanding of their precise molecular target is crucial for their development as clinical candidates. This guide synthesizes the available evidence to elucidate the molecular target of this compound, drawing heavily on studies of the closely related analogue, Amythiamicin D.

Molecular Target: Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that plays an essential role in the elongation phase of protein synthesis. Its function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. By inhibiting EF-Tu, this compound effectively stalls protein synthesis, leading to bacterial cell death.

The identification of EF-Tu as the target of the amythiamicin class is supported by several lines of experimental evidence, primarily from studies on Amythiamicin D and its synthetic derivatives[2]. Given the high structural similarity between this compound and D, it is strongly inferred that they share the same molecular target and mechanism of action.

Mechanism of Action

This compound inhibits the function of EF-Tu by binding to the protein and preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This complex is essential for the delivery of the correct amino acid to the ribosome during translation. By disrupting this step, this compound halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. Evidence from studies on Amythiamicin D derivatives suggests that these compounds share a binding site on EF-Tu with other known EF-Tu inhibitors, such as GE2270 A[2].

Quantitative Data

The antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus FDA 209P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Staphylococcus aureus 261 (MRSA) | 1.56 |

| Staphylococcus epidermidis 109 | 0.78 |

| Bacillus subtilis PCI 219 | 0.1 |

| Micrococcus luteus PCI 1001 | 0.05 |

| Corynebacterium bovis 1810 | 0.1 |

| Enterococcus faecalis 102 | 12.5 |

| Enterococcus faecium 103 | 25 |

| Escherichia coli NIHJ | >100 |

| Klebsiella pneumoniae PCI 602 | >100 |

| Proteus vulgaris OX19 | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Shigella flexneri 2a 5503 | >100 |

Data extracted from the initial characterization of Amythiamicins.

| Compound | In Vitro Translation Inhibition (Luciferase Assay) |

| Amythiamicin D | Potent Inhibition |

| Synthetic Analogue 3a | More potent than Amythiamicin D |

| Synthetic Analogue 3b | No inhibitory effect |

| Synthetic Analogue 3c | No inhibitory effect |

Qualitative data from a study on Amythiamicin D and its analogues, demonstrating the principle of EF-Tu inhibition within this class of compounds[2].

Experimental Protocols

The elucidation of EF-Tu as the molecular target of the amythiamicin class of antibiotics has been achieved through a combination of microbiological and biochemical assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method.

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from an overnight culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[3].

In Vitro Translation Inhibition Assay (Firefly Luciferase Assay)

This assay is used to assess the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Reaction Setup: A coupled transcription-translation system (e.g., E. coli S30 extract system) is set up in a microplate format.

-

Template DNA: A plasmid DNA encoding firefly luciferase under the control of a suitable promoter is added to the reaction mixture.

-

Addition of Inhibitor: Varying concentrations of this compound (or related compounds) are added to the reaction wells. A no-inhibitor control is included.

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the luciferase gene.

-

Luciferase Activity Measurement: Luciferin substrate is added to each well, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of the compound compared to the control indicates inhibition of transcription or translation[4][5][6].

EF-Tu Target Validation: The "Rescue" Experiment

This experiment is designed to confirm that the observed inhibition of translation is specifically due to the compound's interaction with EF-Tu.

Protocol:

-

In Vitro Translation Inhibition: An in vitro translation inhibition assay (as described in 4.2) is performed with a concentration of this compound known to cause significant inhibition.

-

Addition of Exogenous EF-Tu: Increasing concentrations of purified, exogenous EF-Tu are added to the inhibited reaction mixtures.

-

Incubation and Measurement: The reactions are incubated, and luciferase activity is measured as described previously.

-

Data Analysis: A dose-dependent restoration of luciferase activity upon the addition of exogenous EF-Tu indicates that the compound's inhibitory effect is being "rescued" by the excess target protein. This provides strong evidence that EF-Tu is the specific molecular target[2].

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

References

- 1. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus Cell Extract Transcription-Translation Assay: Firefly Luciferase Reporter System for Evaluating Protein Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

Amythiamicin B: A Technical Guide to its Spectrum of Activity Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against various bacterial pathogens. This document provides an in-depth technical overview of the spectrum of activity of this compound against clinically relevant pathogenic bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Data Presentation: Spectrum of Activity

This compound has demonstrated significant inhibitory activity primarily against Gram-positive bacteria, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of pathogenic bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | 0.78 |

| Staphylococcus aureus | Smith | 0.78 |

| Staphylococcus aureus | MS9610 (MRSA) | 1.56 |

| Streptococcus pyogenes | A20203 | 0.20 |

| Corynebacterium diphtheriae | PW8 | 0.025 |

| Bacillus subtilis | PCI 219 | 0.10 |

Mechanism of Action

This compound, like other thiopeptide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the bacterial elongation factor Tu (EF-Tu) . By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for the delivery of aminoacyl-tRNA to the A-site of the ribosome. This disruption halts the elongation phase of protein synthesis, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent. The following sections detail the standard methodologies used.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

2. Preparation of Microtiter Plates:

-

Use sterile 96-well microtiter plates.

-

Perform serial two-fold dilutions of the this compound working stock in CAMHB directly in the wells of the plate. Each well will contain 50 µL of the diluted compound.

-

The final column of the plate should contain only broth (no antibiotic) to serve as a growth control. An uninoculated well with broth serves as a sterility control.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method

An alternative method for MIC determination, particularly useful for certain types of bacteria.

1. Preparation of Agar Plates with Antimicrobial Agent:

-

Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

3. Inoculation and Incubation:

-

Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

-

Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound demonstrates potent antibacterial activity against a range of Gram-positive pathogenic bacteria. Its mechanism of action, involving the inhibition of the essential elongation factor Tu, represents a valuable target for antimicrobial drug development. The standardized protocols outlined in this document provide a framework for the consistent and reliable evaluation of the in vitro efficacy of this compound and other novel antimicrobial compounds. Further research into its efficacy in vivo and potential for clinical application is warranted.

In Silico Modeling of Amythiamicin B Binding to its Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a proposed in-silico methodology for studying the binding of the thiopeptide antibiotic, Amythiamicin B, to its bacterial target, Elongation Factor Tu (EF-Tu). Due to the limited specific published data on the in-silico modeling of this compound, this guide leverages established protocols from studies on analogous compounds and general best practices in computational drug design.

Introduction to this compound and its Target

This compound is a member of the thiopeptide family of antibiotics, known for their potent activity against Gram-positive bacteria.[1][2] These natural products represent a promising class of antibacterial agents. The primary molecular target of Amythiamicins is the bacterial Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery.[3] EF-Tu is a GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3] By binding to EF-Tu, this compound inhibits protein synthesis, leading to bacterial cell death. Understanding the precise binding interactions between this compound and EF-Tu at an atomic level is paramount for the rational design of more potent and specific derivatives.

Proposed In Silico Modeling Workflow

A robust in silico workflow is essential to elucidate the binding mechanism of this compound to EF-Tu. The following diagram outlines a proposed multi-step computational approach, integrating molecular docking and molecular dynamics simulations.

Caption: A proposed workflow for the in silico analysis of this compound binding to EF-Tu.

Detailed Experimental Protocols

This section details the proposed experimental protocols for the in-silico investigation of the this compound and EF-Tu interaction.

Preparation of Ligand and Receptor Structures

1. Ligand Preparation (this compound):

-

Obtain the 3D structure of this compound, for instance, from the PubChem database or by building it using software like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

2. Receptor Preparation (Elongation Factor Tu):

-

Download the crystal structure of bacterial EF-Tu from the Protein Data Bank (PDB). A suitable starting structure would be one complexed with a similar antibiotic or in its active conformation (e.g., PDB ID: 1OB2, which is E. coli EF-Tu complexed with kirromycin).

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.

-

Identify the binding site. This can be based on the location of the co-crystallized ligand in the template structure or through binding pocket prediction algorithms.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the EF-Tu binding pocket and to get an initial estimate of the binding affinity.

Protocol:

-

Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

-

Grid Box Definition: Define a grid box that encompasses the identified binding site on EF-Tu. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Docking Parameters: Use the default docking parameters or optimize them based on the specific software. For AutoDock Vina, an exhaustiveness of 8 is often a good starting point.

-

Execution: Perform the docking of the prepared this compound structure into the prepared EF-Tu receptor.

-

Analysis of Results: Analyze the resulting docked poses based on their predicted binding energies (docking scores) and the clustering of conformations. The pose with the lowest binding energy and in a physically realistic orientation should be selected for further analysis.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-EF-Tu complex in a solvated environment to assess its stability and to refine the binding interactions.

Protocol:

-

System Setup (using a package like GROMACS or AMBER):

-

Place the best-docked complex from the previous step in a periodic boundary box (e.g., a cubic box).

-

Solvate the box with a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Apply a force field (e.g., AMBER ff14SB for the protein and GAFF for the ligand).

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production MD Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and EF-Tu.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the complex.

-

Data Presentation

The following tables present hypothetical yet representative quantitative data that would be generated from the proposed in-silico studies.

Table 1: Molecular Docking Results for this compound with EF-Tu

| Docked Pose | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Number of Hydrogen Bonds |

| 1 | -9.8 | GLU218, ASP219, ILE222, LYS245 | 3 |

| 2 | -9.5 | GLU218, ILE222, THR246 | 2 |

| 3 | -9.2 | ASP219, LYS245, GLY248 | 2 |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Average Radius of Gyration (Å) |

| EF-Tu (Apo) | 1.8 ± 0.3 | N/A | 22.5 ± 0.2 |

| EF-Tu + this compound | 2.1 ± 0.4 | 1.2 ± 0.2 | 22.8 ± 0.3 |

Table 3: Binding Free Energy Calculation (MM-PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 55.1 |

| Non-polar Solvation Energy | -4.2 |

| Total Binding Free Energy | -23.1 |

Visualization of Key Interactions and Pathways

The following diagrams, generated using the DOT language, visualize the logical relationships in the mechanism of action and the key interactions derived from in-silico modeling.

References

- 1. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of Amythiamicin B and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the total synthesis of Amythiamicin B, a member of the thiopeptide family of antibiotics. These structurally complex natural products have garnered significant interest due to their potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and their activity against Plasmodium falciparum, the parasite responsible for malaria. This guide details a successful total synthesis strategy, presents key quantitative data in a structured format, provides experimental protocols for pivotal reactions, and visualizes the synthetic logic and mechanism of action.

Introduction to this compound

This compound belongs to the trisubstituted pyridine subclass of thiopeptide antibiotics.[1] A key structural feature is a central pyridine ring highly decorated with thiazole moieties, all embedded within a macrocyclic peptide framework. The biological activity of amythiamicins is attributed to their ability to inhibit protein synthesis by binding to the elongation factor Tu (EF-Tu).[1][2][3] This mechanism offers a promising avenue for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. The complex architecture of this compound presents a formidable challenge for synthetic chemists, and its successful total synthesis is a testament to the power of modern synthetic strategies.

Retrosynthetic Analysis of this compound

A convergent synthetic strategy is key to tackling the complexity of this compound. The retrosynthetic analysis reported by Nicolaou and coworkers provides a clear and logical approach to deconstruct the molecule into manageable building blocks.[1] The primary disconnection is the macrocyclic amide bond, revealing a linear peptide precursor. Further strategic disconnections at key amide and thiazole linkages lead to three main fragments: a central pyridine core, a bis-thiazole unit, and a tripeptide side chain.

Caption: Retrosynthetic analysis of this compound.

Total Synthesis of this compound: A Step-by-Step Approach

The forward synthesis of this compound is a multi-step process that involves the careful construction of the key fragments followed by their strategic assembly.

Synthesis of the Key Fragments

The synthesis commences with the preparation of the essential building blocks. The following table summarizes the key transformations and yields for the synthesis of the central pyridine core precursor and the tripeptide side chain.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Thiazole formation | α-bromo ketone, Thioamide, TFAA, pyridine | Bis-thiazole | 78 |

| 2 | Ester reduction | DIBAL-H | Alcohol | 85 |

| 3 | Thiazolidine formation | Amino thiol TFA salt | Thiazolidine | 80 (over 2 steps) |

| 4 | Peptide coupling | Carboxylic acid, Glycine methyl ester, HATU, iPr2NEt | Dipeptide | - |

| 5 | Saponification | LiOH | Tripeptide carboxylic acid | 54 (overall) |

Table 1: Synthesis of Key Fragments

Assembly of the Pyridine Core and Final Macrocyclization

A pivotal step in the synthesis is the construction of the 2,3,6-trisubstituted pyridine core. This is achieved through a hetero-Diels-Alder dimerization of a thiazolidine precursor, followed by an oxidative aromatization.[1] The final macrocyclization to furnish the this compound scaffold is then performed.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of complex syntheses. The following are representative protocols for key steps in the synthesis of this compound, based on the work of Nicolaou and coworkers.[1]

Protocol 1: Synthesis of Bis-thiazole (Step 1)

To a solution of the α-bromo ketone (1.0 eq) in a suitable solvent is added the thioamide (1.1 eq), followed by trifluoroacetic anhydride (TFAA, 1.5 eq) and pyridine (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired bis-thiazole product.

Protocol 2: Hetero-Diels-Alder Dimerization and Aromatization

The thiazolidine precursor is subjected to hetero-Diels-Alder dimerization conditions, which may involve thermal or microwave irradiation. Following dimerization, the intermediate is treated with a suitable oxidizing agent, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heated to induce oxidative aromatization, yielding the trisubstituted pyridine core.

Protocol 3: Macrolactamization

The linear peptide precursor is dissolved in a high-dilution solution of a suitable solvent (e.g., DMF). A coupling reagent, such as HATU, and a non-nucleophilic base, such as diisopropylethylamine (iPr2NEt), are added, and the reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the crude product is purified by preparative HPLC to yield this compound.

Mechanism of Action: Inhibition of Elongation Factor Tu

This compound exerts its antibiotic effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis.[2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby stalling protein synthesis and leading to bacterial cell death.

Caption: Inhibition of protein synthesis by this compound.

Synthesis of this compound Analogs

The development of analogs of potent natural products is a cornerstone of drug discovery, allowing for the optimization of pharmacological properties and the exploration of structure-activity relationships (SAR). The modular nature of the total synthesis of this compound is highly amenable to the generation of a library of analogs. Key areas for modification include:

-

The Tripeptide Side Chain: Variation of the amino acid sequence can influence target binding and cell permeability.

-

The Thiazole Moieties: Modifications to the thiazole rings can impact the overall conformation and electronic properties of the molecule.

-

The Pyridine Core Substituents: Alterations to the groups attached to the pyridine ring can fine-tune the molecule's activity and pharmacokinetic profile.

The synthetic strategies employed for the parent molecule, such as solid-phase peptide synthesis for the side chain and the use of diverse substituted thiazole building blocks, can be readily adapted for the creation of these analogs.

Conclusion

The total synthesis of this compound is a significant achievement in natural product synthesis, providing a blueprint for accessing this complex and medicinally important molecule. The convergent strategy, highlighted by the powerful hetero-Diels-Alder reaction for pyridine core formation, allows for the efficient construction of the molecular architecture. The detailed protocols and understanding of the synthetic route pave the way for the development of novel analogs with potentially enhanced therapeutic properties. Further investigation into the SAR of this compound will be crucial in the ongoing effort to combat infectious diseases.

References

Amythiamicin B: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of structurally complex natural products with potent activity against Gram-positive bacteria. A comprehensive understanding of its physicochemical properties and stability profile is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics and stability of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, information from structurally related and well-studied thiopeptide antibiotics, such as thiostrepton and nosiheptide, is included for comparative purposes.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

General Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. For comparison, data for the related thiopeptide antibiotics, thiostrepton and nosiheptide, are also included.

Table 1: Physicochemical Properties of this compound and Related Thiopeptide Antibiotics

| Property | This compound | Thiostrepton | Nosiheptide |

| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | C₇₂H₈₅N₁₉O₁₈S₅ | C₅₁H₄₃N₁₃O₁₂S₆ |

| Molecular Weight | 1200.43 g/mol | 1664.89 g/mol | 1222.4 g/mol |

| Appearance | White to off-white powder (predicted) | White to off-white powder[1] | Crystalline solid (predicted) |

| Melting Point | Data not available | 246-256 °C (decomposes)[1] | Data not available |

| Solubility | Soluble in DMSO | Soluble in DMSO, chloroform; moderately soluble in methanol, ethanol; poor water solubility[1][2] | Soluble in DMF, DMSO, ethanol, methanol[3] |

| pKa | Data not available | 10.43 ± 0.46 (predicted) | Data not available |

Experimental Protocols for Physicochemical Characterization

Protocol: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. Given the potential for decomposition at higher temperatures, as observed with thiostrepton, a visual inspection for color change should be performed concurrently[1].

Protocol: The solubility of this compound in various solvents (e.g., water, buffers of different pH, organic solvents) can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol: The ionization constants (pKa) of this compound can be determined by ¹H NMR spectroscopy. The chemical shifts of specific protons adjacent to ionizable functional groups are monitored as a function of pH.[4]

-

Sample Preparation: A series of solutions of this compound at a constant concentration are prepared in a suitable solvent system (e.g., D₂O or a mixed solvent system if solubility is an issue) across a wide pH range.

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shift of a proton sensitive to the ionization state of a nearby functional group is plotted against the pH. The pKa value is determined as the pH at the inflection point of the resulting sigmoidal curve.[5][6][7]

Stability Profile

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Thiopeptide antibiotics are known for their limited aqueous solubility and potential for degradation under various stress conditions.[8][9]

Stability Data

Detailed experimental stability data for this compound is not currently available in the public domain. However, general storage recommendations suggest keeping the compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years). For the related compound thiostrepton, solutions in DMSO may be stored at -20°C for up to one week.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and degradation pathways. A stability-indicating analytical method, typically HPLC, must be developed and validated for this purpose.

Protocol:

-

Method Development: A reverse-phase HPLC method is developed to achieve adequate separation of this compound from its potential degradation products. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), flow rate, and detection wavelength (UV).[10][11][12][13]

-

Method Validation: The developed method is validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10][11] Specificity is demonstrated by showing that the method can resolve the parent drug from degradation products generated during forced degradation studies.

Protocol: Forced degradation studies are performed by subjecting this compound to various stress conditions to accelerate its degradation.[14][15][16]

-

Acid and Base Hydrolysis: The drug substance is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitored over time at a controlled temperature.

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) and monitored over time.

-

Thermal Degradation: The solid drug substance and a solution of the drug are exposed to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photostability: The solid drug substance and a solution of the drug are exposed to light of a specified intensity and duration, as per ICH Q1B guidelines.

Samples from each stress condition are analyzed at various time points using the validated stability-indicating HPLC method to quantify the degradation of this compound and monitor the formation of degradation products.

Mechanism of Action

Thiopeptide antibiotics are known to inhibit bacterial protein synthesis. The specific target within the translational machinery often depends on the size of the macrocyclic ring structure of the antibiotic.[8][17]

General Mechanism of Thiopeptide Antibiotics

Thiopeptides typically exert their antibacterial effect through one of two primary mechanisms:

-

Inhibition of Elongation Factor-Tu (EF-Tu): Some thiopeptides bind to EF-Tu, a crucial protein for delivering aminoacyl-tRNA to the ribosome. This binding prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation step of protein synthesis.[18][19]

-

Inhibition of the 50S Ribosomal Subunit: Other thiopeptides bind to the 50S ribosomal subunit, specifically at the interface of the L11 protein and the 23S rRNA. This interaction interferes with the function of elongation factors, such as EF-G, and inhibits the translocation step of protein synthesis.[20][21][22][23]

Logical Workflow of Thiopeptide Antibiotic Action

The following diagram illustrates the general workflow of protein synthesis inhibition by thiopeptide antibiotics.

Caption: Generalized mechanism of protein synthesis inhibition by thiopeptide antibiotics.

Conclusion

This technical guide provides a framework for understanding and evaluating the physicochemical properties and stability of this compound. While specific experimental data for this compound remain limited, the provided protocols and comparative data for related thiopeptides offer a solid foundation for further research and development. A thorough characterization of these properties is essential to unlock the full therapeutic potential of this compound and advance its journey from a promising natural product to a clinically valuable antibiotic.

References

- 1. Thiostrepton - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. glpbio.com [glpbio.com]

- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. scielo.br [scielo.br]

- 17. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 19. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition by thiopeptin of bacterial protein synthesis [pubmed.ncbi.nlm.nih.gov]

- 21. Thiostrepton | Mechanism | Concentration [selleckchem.com]

- 22. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Core: A Linchpin in the Antimicrobial Activity of Amythiamicin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin B, a member of the thiopeptide class of antibiotics, presents a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive pathogens.[1] These complex natural products are characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central, decorated nitrogenous heterocycle. In this compound, this central feature is a 2,3,6-trisubstituted pyridine ring. This technical guide delves into the critical role of this pyridine core in the biological activity of this compound, providing insights into its mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of this compound and related thiopeptides stems from their ability to inhibit bacterial protein synthesis.[1] Specifically, these molecules target the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2][3][4]

This compound binds to a pocket on EF-Tu, which prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[2] This disruption effectively stalls the ribosomal machinery, leading to the cessation of protein synthesis and ultimately, bacterial cell death. The pyridine core of this compound is integral to maintaining the rigid, three-dimensional conformation of the macrocycle necessary for high-affinity binding to EF-Tu.[2]

Mechanism of action of this compound.

Structure-Activity Relationship: The Importance of the Pyridine Core

While extensive structure-activity relationship (SAR) studies focusing specifically on modifications of the pyridine core of this compound are limited in publicly available literature, research on the broader class of 2,3,6-trisubstituted pyridine thiopeptides provides valuable insights. The pyridine ring serves as a crucial scaffold, orienting the various side chains and macrocyclic components in a conformation that is pre-organized for binding to EF-Tu.

Studies on analogs of the related thiopeptide, Amythiamicin D, have shown that modifications to the substituents on the thiazole rings, which are attached to the pyridine core, can dramatically affect antibacterial activity. This suggests that the precise positioning of these groups, dictated by the pyridine scaffold, is critical for target engagement.

Quantitative Data on Amythiamicin D Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Amythiamicin D and its synthetic analogs against various Gram-positive bacteria. While these modifications are not directly on the pyridine core, they highlight the sensitivity of the molecule's activity to structural changes in its periphery, which is anchored by the pyridine ring.

| Compound | Modification | S. aureus (NCTC) MIC (µM) | S. aureus (Mu50) MIC (µM) | L. monocytogenes (EGD) MIC (µM) |

| Amythiamicin D | (S)-isopropyl at C2 of thiazole ring C | >100 | >100 | >100 |

| Analog 3a | (S)-hydroxymethyl at C2 of thiazole ring C | 16 | 32 | 16 |

| Analog 3b | (R)-hydroxymethyl at C2 of thiazole ring C | >100 | >100 | >100 |

| Analog 3c | (S)-benzyloxymethyl at C2 of thiazole ring C | >100 | >100 | >100 |

| Data sourced from Gross et al. (2013).[2] |

The data indicate that even subtle changes in stereochemistry and substituent size in regions proximal to the pyridine core can lead to a complete loss of activity, underscoring the precise structural requirements for binding to EF-Tu. The pyridine core's role is likely to enforce this required conformation.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays. The following are detailed protocols for two key experimental procedures.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]

In vitro translation inhibition assay workflow.

Detailed Methodology:

-

Preparation of Cell Extract and Reaction Mixture:

-

Prepare a bacterial S30 cell extract from a suitable strain (e.g., S. aureus RN4220) containing all the necessary components for transcription and translation.

-

Prepare a master mix containing the S30 extract, an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding firefly luciferase under the control of a bacterial promoter.

-

-

Assay Performance:

-

In a 384-well plate, dispense the master mix.

-

Add the this compound analog at a range of concentrations. Include a no-drug control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., tetracycline).

-

Incubate the plate at 37°C for 30-60 minutes to allow for transcription and translation of the luciferase reporter.

-

-

Signal Detection and Analysis:

-

Add a luciferase assay reagent containing luciferin to each well.

-

Immediately measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percent inhibition of protein synthesis for each concentration of the this compound analog relative to the no-drug control. The IC₅₀ value can then be determined from the resulting dose-response curve.

-

Conclusion and Future Directions

The 2,3,6-trisubstituted pyridine core of this compound is a fundamentally important structural motif that is critical for its antibacterial activity. It acts as a rigidifying element, pre-organizing the molecule for high-affinity binding to its target, the bacterial elongation factor Tu. While direct SAR data on the pyridine core of this compound is not extensively available, the existing data on related analogs strongly support its essential role.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with modifications directly on the pyridine ring. This would involve altering the substituents at positions 2, 3, and 6, as well as potentially replacing the pyridine nitrogen with other heteroatoms. Such studies would provide a more granular understanding of the electronic and steric requirements for optimal binding to EF-Tu and could guide the rational design of novel, more potent thiopeptide antibiotics. The experimental protocols detailed in this guide provide a robust framework for the biological characterization of these future analogs.

References

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosomally synthesized thiopeptide antibiotics targeting elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. cgspace.cgiar.org [cgspace.cgiar.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note & Protocol: Amythiamicin B Minimum Inhibitory Concentration (MIC) Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amythiamicin B is a novel trisubstituted pyridine thiopeptide antibiotic isolated from the fermentation broth of Amycolatopsis sp.[1][2] It demonstrates inhibitory activity against Gram-positive bacteria, including multi-drug resistant strains, making it a compound of interest in antimicrobial research.[2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro activity of a new antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[3][4]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing and is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Data Presentation

The following table summarizes representative MIC values for this compound against common Gram-positive bacteria. These values are provided as examples for data presentation purposes.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Enterococcus faecalis | 29212 | 2 |

| Enterococcus faecium (VRE) | 700221 | 4 |

| Streptococcus pneumoniae | 49619 | 0.25 |

| Bacillus subtilis | 6633 | 0.125 |

Experimental Protocol: Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[5]

Materials

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., DMSO)

-

Sterile 96-well, round-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Multichannel pipettes and sterile tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)

Preparation of Reagents

-

This compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested) in an appropriate solvent.[8]

-

For example, to prepare a 1280 µg/mL stock, weigh 1.28 mg of this compound and dissolve it in 1 mL of solvent.

-

Store the stock solution at -20°C or as recommended by the manufacturer.

-

-

Working Solution:

-

On the day of the experiment, thaw the stock solution.

-

Prepare a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration in the microtiter plate. For a final top concentration of 64 µg/mL, the working solution should be 128 µg/mL.[9]

-

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[3] This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] A common method is to dilute the 0.5 McFarland suspension 1:100 in broth to get ~10⁶ CFU/mL, which will be further diluted 1:1 when added to the wells.[3]

Assay Procedure (96-Well Plate)

-

Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]

-

Serial Dilution:

-

Pipette 100 µL of the this compound working solution (e.g., 128 µg/mL) into the wells of column 1.[9] This results in a total volume of 200 µL.

-

Using a multichannel pipette set to 100 µL, mix the contents of column 1 by pipetting up and down 6-8 times.[9]

-

Transfer 100 µL from column 1 to column 2. Mix thoroughly.

-

Repeat this serial two-fold dilution process across the plate to column 10.

-

After mixing column 10, withdraw 100 µL and discard it.[9]

-

Columns 1-10 now contain 100 µL of serially diluted antibiotic.

-

-

Controls:

-

Inoculation:

-

Add 100 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]

-

The final volume in each well (1-11) is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations are now halved to their final test concentrations (e.g., 64, 32, 16... µg/mL).

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation.

-

Incubate at 35 ± 2°C for 18-24 hours in ambient air.[12]

-

Reading and Interpreting Results

-

Visual Inspection: After incubation, check the control wells. The sterility control (column 12) should show no growth (clear broth). The growth control (column 11) should show distinct turbidity.

-

Determine MIC: Examine the wells containing the antibiotic (columns 1-10). The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]

-

(Optional) Spectrophotometric Reading: The plate can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[9]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. youtube.com [youtube.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Assay of Amythiamicin B against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin B is a member of the amythiamicin class of thiopeptide antibiotics, which are produced by the actinomycete Amycolatopsis sp.[1]. Thiopeptide antibiotics are known for their activity against Gram-positive bacteria, including multidrug-resistant strains. This document provides detailed protocols for determining the in vitro antibacterial activity of this compound against Staphylococcus aureus, a significant human pathogen. The protocols outlined below, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion assay, are standard methods for assessing the efficacy of a novel antimicrobial agent.

While the amythiamicin class of antibiotics is known to be effective against Gram-positive bacteria, specific quantitative data for the MIC of this compound against S. aureus is not widely available in publicly accessible literature. The protocols provided herein are designed to enable researchers to determine these values.

Putative Mechanism of Action

Thiazolyl peptide antibiotics, the class to which this compound belongs, are generally known to inhibit bacterial protein synthesis. This inhibition is often achieved by targeting either the 50S ribosomal subunit or the elongation factor Tu (EF-Tu). While the specific target of this compound has not been definitively elucidated in the available literature, related compounds suggest that inhibition of protein synthesis is the likely mechanism of action.

Caption: Proposed mechanism of action for this compound against S. aureus.

Data Presentation

| Staphylococcus aureus Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) | Zone of Inhibition (mm) - this compound (Disk Content) | Zone of Inhibition (mm) - Vancomycin (30 µg disk) (Control) |

| ATCC 29213 (MSSA) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| ATCC 43300 (MRSA) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| [Insert Clinical Isolate 1] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| [Insert Clinical Isolate 2] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.